molecular formula C6H4F3NO3 B1272929 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 193952-09-9

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1272929
CAS No.: 193952-09-9
M. Wt: 195.1 g/mol
InChI Key: OVSIITLIIHGESH-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H4F3NO3 and its molecular weight is 195.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism Studies

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives have been studied for their tautomeric properties. Research by Boulton & Katritzky (1961) investigated the infra-red and ultra-violet spectra of isoxazole derivatives, contributing to the understanding of the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).

Synthetic Chemistry

Isoxazole-4-carboxylic acid derivatives, including this compound, have been synthesized through various methods. A study by Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization (Serebryannikova et al., 2019).

Rearrangement and Isomerization

The isoxazole derivatives have been the subject of rearrangement and isomerization studies. Research by Andrianov et al. (1991) explored the rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, providing insights into the reactivity of these compounds (Andrianov et al., 1991).

Synthesis of Functionalized Isoxazoles

Isoxazole derivatives are used as scaffolds for synthesizing various functionalized compounds. A study by Ruano et al. (2005) focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful for creating highly functionalized 3-(pyridin-3-yl)isoxazoles (Ruano et al., 2005).

Bromination and Structural Investigations

The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate and its implications in the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate were studied by Roy et al. (2004). This work contributed to understanding the structural aspects of isoxazole derivatives (Roy et al., 2004).

Mass Spectrometry and Thermal Properties

Studies involving mass spectrometry and thermal properties of isoxazole derivatives, including this compound, have provided valuable insights. For instance, Zhigulev et al. (1974) investigated the mass spectra and thermal isomerization of isoxazole rings (Zhigulev et al., 1974).

Safety and Hazards

The safety information for “3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid” can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness . Long-term studies have shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its activity by bringing it into proximity with its target biomolecules or by altering its stability and degradation

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSIITLIIHGESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379630
Record name 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193952-09-9
Record name 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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